Methyl 1-amino-1H-indole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1085941-28-1 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 1-aminoindole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-6-7-4-2-3-5-8(7)12(9)11/h2-6H,11H2,1H3 |
InChI Key |
FPNFSSRDWCMONM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1N |
Origin of Product |
United States |
Advanced Chemical Reactivity and Transformation Studies of Methyl 1 Amino 1h Indole 2 Carboxylate
Reactivity Profile of the Indole (B1671886) Nucleus within Methyl 1-amino-1H-indole-2-carboxylate
Electrophilic Aromatic Substitution Patterns (C-3, C-2, C-5) in Substituted Indoles
Electrophilic aromatic substitution (EAS) is a cornerstone of indole chemistry. masterorganicchemistry.com For a typical indole, the reaction proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic π-system to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The indole ring is highly reactive towards electrophiles, with the C-3 position being the most preferred site of attack. researchgate.net This preference is attributed to the ability of the nitrogen atom to effectively stabilize the positive charge in the resulting intermediate (the Wheland intermediate). ic.ac.ukquora.com
In the case of this compound, the C-3 position remains the most nucleophilic and sterically accessible site for electrophilic attack. While the C-2 position is substituted, the strong electron-donating nature of the N-1 amino group enhances the electron density at C-3, making it highly susceptible to electrophiles. Substitution at other positions, such as those on the benzene (B151609) ring (C-4, C-5, C-6, C-7), is less common but can occur, particularly if the C-3 position is blocked. The C-5 position is a potential site for substitution on the benzene portion of the nucleus.
| Position | Relative Reactivity toward Electrophiles | Rationale |
|---|---|---|
| C-3 | Highest | Most electron-rich position in the pyrrole (B145914) ring, leading to the most stable carbocation intermediate. ic.ac.ukquora.com Activated by the N-1 amino group. |
| C-2 | Lowest | Site is already substituted with an electron-withdrawing carboxylate group. Electrophilic attack is electronically and sterically hindered. |
| C-5 | Moderate | A potential site for substitution on the carbocyclic ring, influenced by the directing effects of the fused pyrrole and N-amino groups. |
Nucleophilic Reactivity of the N-1 Amino Group and its Derivatives
The N-1 amino group of this compound is a key center of nucleophilicity. Possessing a lone pair of electrons, this primary amino group can readily attack electron-deficient centers. The nucleophilicity of amino groups is a well-established principle in organic chemistry, with primary amines generally being effective nucleophiles. libretexts.org The reactivity of the N-1 amino group in this molecule is comparable to that of other primary amines and hydrazine (B178648) derivatives.
This nucleophilic character allows the N-1 amino group to participate in a wide array of reactions, including alkylation, acylation, and condensation, which are discussed in more detail in Section 3.2. The reactivity can be compared with other common biological nucleophiles; for instance, the nucleophilic reactivity of primary amino groups can be greater than that of water or alcohols but is typically surpassed by thiolates, such as the side chain of cysteine. rsc.org
Reactions at the C-2 Carboxylate Ester Moiety, including Hydrolysis, Aminolysis, and Transamidation
The methyl carboxylate group at the C-2 position is a versatile functional handle that can undergo several classical ester transformations.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 1-amino-1H-indole-2-carboxylic acid. This reaction is typically carried out under basic conditions, such as refluxing with aqueous sodium or potassium hydroxide (B78521), in a process known as saponification. mdpi.commdpi.comnih.gov Acid-catalyzed hydrolysis is also possible but may be complicated by the reactivity of the indole nucleus and the amino group under strongly acidic conditions. It has been noted in related 2-aminoindole ester systems that hydrolysis can sometimes be challenging. arkat-usa.org
Aminolysis: The ester can react with primary or secondary amines to form the corresponding amides (indole-2-carboxamides). This reaction, known as aminolysis, typically requires heating the ester with the desired amine, sometimes with a catalyst. Indole-2-carboxamides are a scaffold of significant interest in medicinal chemistry. arkat-usa.org
Transamidation: While less common for esters, the principle of transamidation involves the exchange of an amide group. More relevant here would be the conversion of an amide (formed via aminolysis) to a different amide by reaction with another amine, often under forcing conditions.
| Reaction | Reagents | Product | Description |
|---|---|---|---|
| Hydrolysis | Aq. NaOH or KOH, Heat | 1-amino-1H-indole-2-carboxylic acid | Cleavage of the ester bond to yield a carboxylate salt, followed by acidic workup to give the carboxylic acid. mdpi.com |
| Aminolysis | Amine (R-NH₂), Heat | N-substituted-1-amino-1H-indole-2-carboxamide | Displacement of the methoxy (B1213986) group of the ester by an amine to form an amide bond. |
Reactions Involving the N-1 Amino Functionality of this compound
The N-1 amino group is a primary amine functionality and, as such, exhibits reactivity characteristic of this class of compounds. Its location on the indole nitrogen makes it a derivative of hydrazine, which influences its chemical behavior.
N-Alkylation and N-Acylation Reactions
The nucleophilic N-1 amino group is readily susceptible to alkylation and acylation.
N-Alkylation: The amino group can be alkylated by reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents. This reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. Mono-, di-, and even tri-alkylation (to form a quaternary ammonium (B1175870) salt) are possible, depending on the reaction conditions and stoichiometry. Such reactions are fundamental transformations for amines. nih.gov
N-Acylation: The amino group reacts readily with acylating agents like acid chlorides or anhydrides in the presence of a base to form N-acyl derivatives (amides). clockss.org This is a common method for protecting amino groups or for synthesizing amide-containing target molecules. researchgate.netgoogle.com The reaction is typically high-yielding and proceeds under mild conditions.
| Reaction Type | Typical Reagents | General Product Structure |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Methyl 1-(alkylamino)-1H-indole-2-carboxylate |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Methyl 1-(acylamino)-1H-indole-2-carboxylate |
Reactions of the Amino Group, such as Condensations and Diazo Coupling
The primary amino group can participate in several other important chemical transformations.
Condensation Reactions: The N-1 amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. uni-mainz.de This reaction typically involves the initial formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield an N-aminoimine (a type of hydrazone). libretexts.org These reactions are often reversible and may be catalyzed by acid or base.
Diazo Coupling: As a primary amine, the N-1 amino group can be converted into a diazonium salt upon treatment with a source of nitrous acid (e.g., from NaNO₂ and HCl) at low temperatures. slideshare.net This process is known as diazotization. The resulting diazonium salt is an electrophile and can react with electron-rich aromatic compounds (like phenols or anilines) in an electrophilic aromatic substitution reaction known as diazo coupling. libretexts.org This reaction forms highly colored azo compounds and is the chemical basis for many synthetic dyes. libretexts.orglibretexts.org
Functional Group Interconversions and Derivatization Strategies on the Indole Ring System.
The chemical literature provides extensive information on the functionalization of the indole ring system; however, specific studies detailing the derivatization of This compound are not extensively documented. The reactivity of the indole nucleus is significantly influenced by the nature of the substituent at the N-1 position. The presence of a 1-amino group is expected to introduce unique reactivity patterns compared to N-H, N-alkyl, or N-aryl indoles. Generally, the indole ring is electron-rich and predisposed to electrophilic substitution, with the C-3 position being the most reactive site. impactfactor.orgbhu.ac.in When the C-3 position is occupied, electrophilic attack may occur at the C-2 position or on the benzene portion of the ring system. bhu.ac.in
Functionalization strategies for indole-2-carboxylates often involve reactions at the N-1 nitrogen, the C-3 position, or the carboxylic acid moiety. However, derivatization of the benzene ring (positions C-4, C-5, C-6, and C-7) typically requires more specific conditions, often utilizing directing group strategies to achieve regioselectivity. nih.gov
While direct experimental data on this compound is scarce in the provided context, we can infer potential reaction pathways based on the known chemistry of related indole derivatives. For instance, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are common methods for functionalizing the indole core. quimicaorganica.org The 1-amino group itself could also be a site for derivatization, potentially influencing subsequent reactions on the heterocyclic ring.
Research on related compounds, such as ethyl indole-2-carboxylate (B1230498), has shown that acylation and bromination are viable transformations. nih.gov Furthermore, studies on various indole-2-carboxylic acid derivatives have demonstrated methods for introducing substituents at the C-6 and C-7 positions. sci-hub.semdpi.com For example, palladium-catalyzed C-H activation has been employed for the regioselective arylation of the C-6 and C-7 positions on the indole scaffold. nih.gov
The table below summarizes potential derivatization reactions on the indole ring, based on general indole chemistry, as specific examples for this compound are not available in the provided search results. The regioselectivity (indicated by the position of substitution) would be highly dependent on the electronic influence of the 1-amino group, which remains to be experimentally detailed in the literature.
| Reaction Type | Reagents and Conditions | Potential Product | Position of Substitution |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ or Benzoyl Nitrate | Nitro-substituted derivative | C-3, C-5, or C-6 |
| Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted derivative | C-3 |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Formyl-substituted derivative | C-3 |
| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | Acyl-substituted derivative | C-3 or C-5 |
| Mannich Reaction | Formaldehyde, Dimethylamine | (Dimethylaminomethyl)-substituted derivative | C-3 |
It is important to note that the 1-amino group could be susceptible to oxidation or could direct electrophiles to different positions than typically observed for N-H or N-alkyl indoles. The interplay between the electron-donating nature of the 1-amino group and the electron-withdrawing character of the 2-methoxycarbonyl group would ultimately govern the regiochemical outcome of these transformations. Further empirical studies are necessary to fully elucidate the derivatization strategies specific to this compound.
Spectroscopic and Computational Investigations of Methyl 1 Amino 1h Indole 2 Carboxylate
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for the structural elucidation of novel compounds. Methods such as vibrational and nuclear magnetic resonance spectroscopy provide detailed information on the molecular framework, functional groups, and electronic environment.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Intermolecular Interactions
Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For Methyl 1-amino-1H-indole-2-carboxylate, these methods would confirm the presence of key functional groups and offer insights into intermolecular interactions, such as hydrogen bonding.
Key vibrational modes that would be expected and their typical spectral regions are:
N-H Stretching: The amino (NH₂) group at the N-1 position would exhibit symmetric and asymmetric stretching vibrations, typically in the 3500-3300 cm⁻¹ region. The exact position could indicate involvement in hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations from the indole (B1671886) ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl ester group would appear in the 3000-2850 cm⁻¹ range.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the methyl ester group would be prominent, typically between 1750-1735 cm⁻¹. Its frequency can be influenced by conjugation with the indole ring.
C=C and C-N Stretching: Vibrations associated with the indole ring's C=C and C-N bonds would be observed in the 1650-1400 cm⁻¹ fingerprint region.
An analysis of these bands in both FT-IR and FT-Raman spectra would provide a detailed vibrational fingerprint of the molecule, confirming its structure and revealing information about its solid-state packing and intermolecular forces.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation and Conformational Analysis
High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.
¹H NMR: A proton NMR spectrum would confirm the number of unique proton environments. For this compound, distinct signals would be expected for the NH₂ protons, the four aromatic protons on the benzene (B151609) portion of the indole ring, the C3-H proton, and the methyl ester (OCH₃) protons. The chemical shifts (δ), integration (proton count), and coupling patterns (J-coupling) would allow for unambiguous assignment of each proton.
¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom. This would include the eight carbons of the indole ring, the carbonyl carbon, and the methyl carbon of the ester group. The chemical shifts would confirm the electronic environment of each carbon.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would reveal which protons are coupled to each other, while HSQC would correlate each proton with its directly attached carbon atom, confirming the structural assignments made from 1D spectra.
Quantum Chemical and Computational Modeling of this compound
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are routinely used to complement experimental data. These computational models provide deep insights into molecular geometry, electronic structure, and reactivity that can be difficult to probe experimentally.
Density Functional Theory (DFT) for Optimized Geometries, Electronic Structure, and Vibrational Frequencies
DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine the molecule's lowest energy conformation. This computational optimization provides precise data on bond lengths, bond angles, and dihedral angles. Furthermore, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors, and the resulting data can be compared directly with experimental FT-IR and FT-Raman spectra to aid in the assignment of complex vibrational modes.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is used to predict and explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: Represents the ability of a molecule to donate an electron. The energy and spatial distribution of the HOMO would indicate the most nucleophilic sites.
LUMO: Represents the ability of a molecule to accept an electron. The energy and distribution of the LUMO would indicate the most electrophilic sites.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive and polarizable.
For this compound, analysis would likely show the HOMO localized on the electron-rich indole ring and amino group, while the LUMO may have significant contributions from the electron-withdrawing carboxylate group.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule by visualizing the electrostatic potential on its electron density surface. nih.govresearchgate.net It effectively indicates regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). deeporigin.comresearchgate.net
For this compound, the MEP surface is expected to show distinct regions of varying potential, dictated by its functional groups:
Negative Potential Regions: The most significant negative potential (typically colored red on MEP maps) is anticipated to be localized on the carbonyl oxygen atom of the methyl carboxylate group. This high electron density makes it a primary site for electrophilic attack and a strong hydrogen bond acceptor. The π-electron cloud of the indole ring system would also exhibit a negative potential, though less intense than that of the carbonyl oxygen. researchgate.net
Positive Potential Regions: Regions of positive potential (typically colored blue) are expected around the hydrogen atoms of the 1-amino group (N-H). These sites are electron-deficient and thus represent the most likely centers for nucleophilic attack.
Table 1: Predicted Regions of Electrophilic and Nucleophilic Reactivity based on MEP Analysis
| Molecular Region | Predicted Electrostatic Potential | Type of Reactivity |
| Carbonyl Oxygen (C=O) | Strongly Negative | Site for Electrophilic Attack / Hydrogen Bond Acceptor |
| Indole Ring (π-system) | Negative | Site for Electrophilic Attack |
| Amino Group Hydrogens (N-H) | Strongly Positive | Site for Nucleophilic Attack / Hydrogen Bond Donor |
Analysis of Intermolecular Interactions in Crystal Structures and Solutions
The solid-state architecture and solution behavior of this compound are governed by non-covalent interactions, primarily hydrogen bonding and π-π stacking. Insights into these interactions can be drawn from crystallographic studies of similar indole-2-carboxylate (B1230498) derivatives. researchgate.net
Hydrogen Bonding: The molecule possesses potent hydrogen bond donors and acceptors.
Donors: The two N-H bonds of the 1-amino group are strong hydrogen bond donors.
Acceptors: The carbonyl oxygen of the ester is a strong hydrogen bond acceptor. The nitrogen atom of the amino group could also potentially act as an acceptor.
Based on crystal structures of related compounds like ethyl 1H-indole-2-carboxylate, it is highly probable that this compound forms hydrogen-bonded dimers or more extended networks in the solid state. researchgate.netnih.gov A common motif involves the formation of a centrosymmetric dimer where the amino group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. nih.gov Similar N-H···O interactions are observed in the crystal packing of various indole derivatives. nih.gov
π-π Stacking: The planar, aromatic indole ring is capable of engaging in π-π stacking interactions. These interactions, where the π-orbitals of adjacent rings overlap, are crucial for stabilizing the crystal packing of many aromatic compounds, including indole derivatives. acs.orgresearchgate.net While the crystal structure of ethyl 1H-indole-2-carboxylate does not show significant π-π interactions, other substituted indoles rely on C-H···π and π-π stacking to achieve a stable three-dimensional structure. nih.govresearchgate.net The specific packing arrangement and the presence of π-π stacking in the title compound would depend on the interplay between the strong hydrogen bonding and the steric requirements of the substituents. nih.gov
Table 2: Expected Intermolecular Interactions for this compound
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Significance in Structure |
| Hydrogen Bonding | Amino Group (N-H) | Carbonyl Oxygen (C=O) | Primary interaction, likely forms dimers or chains. nih.govnih.gov |
| Hydrogen Bonding | Amino Group (N-H) | Amino Nitrogen (N) | Possible, but less likely than N-H···O. |
| π-π Stacking | Indole Ring | Indole Ring | Contributes to crystal stability, dependent on packing. researchgate.netnih.gov |
Reaction Mechanism Studies through Computational Pathways
Computational chemistry provides powerful tools to elucidate reaction mechanisms, predict product selectivity, and understand the reactivity of molecules. For this compound, computational studies could explore several key reaction types characteristic of the indole nucleus.
Electrophilic Substitution: The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic substitution. bhu.ac.in Theoretical calculations consistently show that the C-3 position is the most nucleophilic and therefore the preferred site for electrophilic attack. researchgate.net The presence of the 1-amino group is expected to further activate the ring towards electrophiles. However, since the C-2 position is substituted, electrophilic attack would likely be directed to the C-3 position or positions on the benzene ring portion of the molecule. Computational studies can model the transition states for electrophilic attack at various positions to confirm the regioselectivity. researchgate.net
Nucleophilic Reactions: While the indole ring itself is electron-rich, it can be rendered electrophilic to participate in nucleophilic reactions. For instance, the generation of "indolyne" intermediates from indole precursors allows for subsequent nucleophilic addition. nih.gov Computational models are instrumental in predicting the regioselectivity of nucleophile addition to unsymmetrical indolynes, often by calculating the distortion energies of the intermediates. nih.gov
Oxidation Mechanisms: The atmospheric oxidation of indole initiated by radicals such as ·OH and ·Cl has been investigated computationally. copernicus.org These studies show that the reaction can proceed via addition to the double bonds or by hydrogen abstraction from the N-H group. For this compound, computational pathways would likely show that the 1-amino group provides an additional, highly reactive site for hydrogen abstraction, alongside the potential for radical addition to the pyrrole (B145914) or benzene rings. copernicus.org
Other Reactions: Computational methods have also been applied to study the mechanisms of metal-catalyzed additions to indole derivatives and the synthesis of complex heterocyclic systems from indole-2-carboxylate precursors. researchgate.netmdpi.com Such studies can map out the energy profiles of reaction pathways, identify key intermediates, and explain observed product distributions.
Structure Activity Relationship Sar Studies Centered on the Methyl 1 Amino 1h Indole 2 Carboxylate Moiety
Conceptual Frameworks for Indole-2-Carboxylate (B1230498) SAR in Chemical Biology
The indole-2-carboxylate framework serves as a versatile template for designing enzyme inhibitors and receptor modulators. arkat-usa.orgresearchgate.net Its biological activity often stems from the ability of the indole (B1671886) nucleus and its substituents to engage in various non-covalent interactions with protein targets. Key conceptual frameworks in its SAR include:
Hydrogen Bonding: The indole N-H group (or a substituent at N-1) and the C-2 carboxylate/carboxamide function are primary sites for hydrogen bond donor and acceptor interactions, respectively. These interactions are often critical for anchoring the ligand in the binding site. nih.gov
π-π Stacking and Hydrophobic Interactions: The aromatic indole ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. rsc.org The hydrophobic nature of the bicyclic system also allows it to fit into lipophilic pockets within the binding site. nih.gov
Metal Chelation: In certain enzymes, such as HIV-1 integrase, the indole nucleus and the C-2 carboxyl group can act in concert to chelate essential metal ions (e.g., Mg²⁺) in the active site, which is a key mechanism of inhibition. rsc.org
Modulation by Substituents: The electronic properties and steric bulk of substituents on the indole ring can fine-tune the molecule's binding affinity and selectivity. Electron-withdrawing or electron-donating groups can alter the charge distribution of the indole system, affecting its interaction potential. tandfonline.com
These fundamental principles guide the rational design of new indole-2-carboxylate derivatives with improved pharmacological profiles.
Systematic Structural Modifications of the Indole-2-Carboxylate Scaffold and their Influence on Molecular Interactions
Systematic modification at various positions of the indole-2-carboxylate scaffold has yielded extensive SAR data, revealing the distinct roles of each component of the molecule in molecular recognition.
Substitutions on the carbocyclic ring of the indole nucleus significantly modulate biological activity.
C-3 Position: This position is highly sensitive to substitution. In a series of apoptosis inducers, placing a substituent at the C-3 position was found to be important for activity. nih.gov For instance, modifying a 3-methyl to a 3-phenyl group led to a 20-fold increase in apoptotic activity. nih.gov However, in other contexts, such as HIV-1 integrase inhibitors, introducing bulky hydrophobic groups at C-3 to fill a hydrophobic cavity was a successful strategy to enhance potency. rsc.org Conversely, for CB1 receptor allosteric modulators, smaller groups like hydrogen or methyl at the C-3 position are preferred over larger ones like ethyl. nih.gov
C-5 Position: The C-5 position is a common site for modification. In studies of CB1 receptor modulators, a chloro or fluoro group at C-5 was shown to enhance potency. nih.gov For HIV-1 integrase inhibitors, a 5-nitro group has been used as a synthetic handle for further modifications. rsc.org In the context of cytotoxic seco-duocarmycin analogs, various oxygen- and nitrogen-linked substituents at C-5 have been explored, with small sulfonyl-containing groups like 5-O-methylsulfonyl and 5-O-aminosulfonyl exhibiting significant activity. nih.govnih.gov
C-6 Position: Introduction of a halogenated phenyl ring at the C-6 position of indole-2-carboxylic acid derivatives was shown to improve π-π stacking interactions with viral DNA, markedly enhancing their inhibitory effect against HIV-1 integrase. rsc.org
The following table summarizes the observed effects of various substituents on the indole ring.
| Position | Substituent | Observed Effect | Compound Class | Reference |
|---|---|---|---|---|
| C-3 | Methyl | Important for activity | Apoptosis Inducers | nih.gov |
| C-3 | Phenyl | 20-fold increase in activity vs. Methyl | Apoptosis Inducers | nih.gov |
| C-3 | H or Methyl | Preferred over Ethyl | CB1 Modulators | nih.gov |
| C-5 | Chloro or Fluoro | Enhanced potency | CB1 Modulators | nih.gov |
| C-5 | Hydroxy | Active | Cytotoxic Agents | nih.gov |
| C-5 | Methylsulfonyloxy | Active | Cytotoxic Agents | nih.gov |
| C-6 | Halogenated Phenyl | Enhanced activity via π-π stacking | HIV-1 Integrase Inhibitors | rsc.org |
While extensive research exists on N-1 alkyl or benzyl (B1604629) substituted indole-2-carboxylates, specific SAR studies on the N-1 amino group are less common. Generally, substitution at the N-1 position can significantly impact activity. For example, the introduction of a benzyl or p-fluorobenzyl group at this position was found to increase antioxidant activity in certain indole-2-carboxamides. tandfonline.com The disappearance of the indole N-H proton signal upon N-alkylation confirms successful substitution and alters the hydrogen bonding capacity of the molecule at this position. mdpi.com
The N-1 amino group in Methyl 1-amino-1H-indole-2-carboxylate introduces a unique feature: a hydrogen bond donor group. This group could potentially form crucial interactions with a biological target, anchoring the molecule in a specific orientation. Derivatization of this amino group, for instance, through acylation or alkylation, would modify its hydrogen bonding capability and steric profile, thereby modulating its molecular recognition properties. While direct evidence is limited, it is plausible that this group could be a key determinant of binding affinity and selectivity for specific targets.
The C-2 carboxylate group is often essential for the biological activity of this compound class. nih.gov
Criticality of the Carboxyl Group: Studies on IDO1/TDO dual inhibitors demonstrated that the 2-carboxyl group plays a critical role in binding. Its replacement with groups like methyl, hydroxymethyl, or cyano, or its complete removal, resulted in a loss of inhibitory activity. sci-hub.se This highlights its function as a key pharmacophoric feature, likely involved in crucial hydrogen bonding or ionic interactions with the target.
Ester vs. Carboxylic Acid: The nature of the group attached to the carboxyl function (ester vs. free acid) can profoundly affect activity. In the development of HIV-1 integrase inhibitors, it was found that the free carboxylic acid derivatives showed significantly enhanced activity compared to their corresponding ester precursors. rsc.org This suggests a direct interaction of the carboxylate anion with the target, possibly involving the chelation of magnesium ions in the enzyme's active site. rsc.org
Ester Modification: The methyl group of the methyl ester contributes to the molecule's hydrophobic character. Modifying this group (e.g., to ethyl, isopropyl, or benzyl) would alter the size, shape, and lipophilicity of this region, which could be exploited to probe for hydrophobic pockets in the binding site and optimize van der Waals interactions. Hydrolysis of the ester to the corresponding carboxylic acid introduces a charged group, which can dramatically alter solubility and the potential for ionic interactions. rsc.orgnih.gov
Conformational Landscape of this compound and its Derivatives in Relation to Molecular Interactions
The relative orientation of the N-1 amino group and the C-2 methyl carboxylate group is determined by rotation around the N-N and C-C single bonds. Specific conformations may be favored to minimize steric hindrance or to form intramolecular hydrogen bonds. The preferred conformation in a biological context is the one that best fits the topology of the target's binding site, the "bioactive conformation." This conformation allows for optimal alignment of key interacting groups, such as hydrogen bond donors and acceptors, with complementary residues in the protein. Computational studies can be employed to explore the potential energy surface and identify low-energy, stable conformations that are likely to be biologically relevant. beilstein-journals.org
Computational Methodologies in SAR Analysis
Computational chemistry provides powerful tools for understanding and predicting the SAR of indole-2-carboxylate derivatives.
Molecular Docking: This technique is widely used to predict the binding pose of a ligand within the active site of a target protein. For indole-2-carboxamides and related structures, docking studies have been used to investigate binding interactions with enzymes like the epidermal growth factor receptor (EGFR) tyrosine kinase and HIV-1 integrase. rsc.orgmdpi.com These studies can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking, helping to rationalize observed SAR and guide the design of new analogs with improved binding affinity. rsc.org For example, docking studies of HIV-1 integrase inhibitors revealed that the indole nucleus and C-2 carboxyl group chelate with Mg²⁺ ions in the active site. rsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to indole-based compounds. researchgate.net These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity, providing a detailed roadmap for structural optimization.
These computational approaches are integral to modern drug discovery, enabling a more rational and efficient exploration of the chemical space around the indole-2-carboxylate scaffold.
Molecular Docking and Dynamics Simulations for Elucidating Ligand-Target Recognition
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their macromolecular targets at an atomic level. For derivatives of the indole-2-carboxylate scaffold, these methods have been instrumental in understanding key interactions that drive biological activity.
Molecular Docking: Docking studies predict the preferred orientation of a ligand when bound to a target protein, enabling the analysis of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. In studies on indole-2-carboxylic acid derivatives targeting viral enzymes like HIV-1 integrase, the indole nucleus and the C2 carboxyl group have been shown to be critical for activity. mdpi.com Docking simulations revealed that these features can form a powerful chelating core with two magnesium ions (Mg²⁺) within the enzyme's active site. mdpi.comnih.gov Furthermore, modifications at other positions of the indole ring can establish additional stabilizing interactions. For instance, the introduction of a halogenated benzene (B151609) ring at the C6 position was shown to effectively bind with viral DNA through π–π stacking interactions, significantly enhancing inhibitory potency. nih.gov
In the context of antimicrobial research, docking has been used to identify the likely targets of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. These studies suggested that the antibacterial activity may stem from the inhibition of E. coli MurB, while the antifungal effects could be due to the inhibition of 14α-lanosterol demethylase. nih.gov
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-protein complex over time. These simulations provide insights into the dynamic nature of the interactions and can confirm the stability of key binding modes. For a series of indole-2-carboxylic acid derivatives designed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), MD simulations were used to predict and validate the binding modes within the respective enzyme pockets, providing crucial information for further structural optimization. sci-hub.se
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Observed Interactions |
|---|---|---|---|
| Derivative A | -9.1 | Asp65, Glu152, Mg²⁺ | Metal Chelation, H-Bond |
| Derivative B | -9.8 | Asp65, Glu152, dC20, Mg²⁺ | Metal Chelation, π-π Stacking |
| Derivative C | -8.5 | Asp65, Tyr143, Mg²⁺ | Metal Chelation, H-Bond |
| Derivative D | -10.2 | Asp65, Glu152, dC20, Pro142, Mg²⁺ | Metal Chelation, π-π Stacking, Hydrophobic |
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, described by molecular descriptors. nih.gov These models provide a mathematical framework to predict the activity of novel compounds and to understand the physicochemical properties crucial for biological function.
For indole analogues, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These methods evaluate the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of a set of aligned molecules. The resulting contour maps highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity.
A QSAR study on indole derivatives as monoamine oxidase (MAO) inhibitors found that both steric and electrostatic fields contributed significantly to the interaction between the inhibitors and the enzymes. acs.org The development of statistically robust models, indicated by high cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²) values, allows for the reliable prediction of activity for newly designed compounds. mdpi.com For instance, a CoMSIA-based 3D-QSAR model for a set of indole analogues with antidepressant activity yielded a q² of 0.8529 and an r² of 0.9557, indicating strong predictive capability. Such validated models serve as powerful tools for the virtual screening and design of new derivatives with enhanced potency. nih.gov
| Parameter | CoMFA Model | CoMSIA Model | Description |
|---|---|---|---|
| q² (Cross-validated r²) | 0.628 | 0.580 | Indicates the predictive ability of the model. |
| r² (Non-cross-validated r²) | 0.905 | 0.895 | Measures the correlation between predicted and experimental activity. |
| r²_pred (Predictive r²) | 0.715 | 0.742 | Validates the model against an external test set. |
| F-value | 125.6 | 110.2 | Indicates the statistical significance of the model. |
Pharmacophore Modeling and Fragment-Based Design Approaches
Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for molecular recognition at a specific biological target. nih.gov These models can be generated from a set of active ligands or from the structure of the target's binding site. For indole-based scaffolds, pharmacophore models help identify the essential spatial arrangement of functional groups required for activity. A pharmacophore model for indole-based MAO inhibitors, for example, identified two hydrophobic rings, one hydrogen bond donor atom, and one acceptor site as crucial features. acs.org Such models are invaluable for virtual screening of large compound libraries to identify novel scaffolds that match the pharmacophoric requirements, potentially leading to the discovery of new classes of inhibitors. nih.gov
Fragment-Based Design: Fragment-based drug design (FBDD) is a rational approach that begins by identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the target of interest. These fragments are then optimized and grown into more potent lead compounds. The indole-2-carboxylic acid moiety is an ideal starting point for FBDD.
A notable example involves the development of selective Mcl-1 inhibitors. nih.gov In this study, a known inhibitor was deconstructed to its core 1H-indole-2-carboxylic acid fragment. This fragment was then used as an anchor, and new chemical groups were strategically added at the N1 position. By systematically "growing" the fragment with substituents like a benzenesulfonyl group, researchers were able to extend the molecule into a specific pocket (the p1 pocket) of the target protein's binding groove. This approach not only improved binding affinity but also enhanced selectivity for Mcl-1 over the related Bcl-2 protein. nih.gov This work demonstrated that modifying the N1 position of the indole ring is a highly effective strategy for optimizing ligand binding and achieving target selectivity. nih.gov
| Compound | Modification | Mcl-1 Kᵢ (μM) | Selectivity (vs. Bcl-2) |
|---|---|---|---|
| Fragment Core | 1H-Indole-2-carboxylic acid | > 50 | - |
| Intermediate 1 | Addition of benzenesulfonyl at N1 | 8.2 | ~2-fold |
| Intermediate 2 | Extension of N1 substituent | 1.5 | ~5-fold |
| Lead Compound (12) | Optimized N1 substituent | 0.48 | 7.5-fold |
Advanced Applications and Future Research Trajectories for Methyl 1 Amino 1h Indole 2 Carboxylate
Methyl 1-amino-1H-indole-2-carboxylate as a Precursor in Complex Molecule Synthesis
The strategic placement of functional groups in this compound makes it an ideal starting material for constructing intricate molecular architectures. The amino and ester moieties can readily participate in cyclization and condensation reactions, while the indole (B1671886) core can be further functionalized, enabling the synthesis of diverse and complex heterocyclic systems.
Synthesis of Fused Heterocyclic Systems (e.g., Pyrimidoindoles) from Aminoindole Precursors
The vicinal arrangement of the amino group at the N1 position and the carboxylate at the C2 position on the indole scaffold is a classic precursor for the synthesis of fused heterocyclic systems. This is particularly evident in the construction of pyrimidoindoles, which are of interest for their potential biological activities. The general strategy involves the reaction of the N-amino group with a suitable dielectrophilic partner, followed by cyclization involving the C2-ester.
Palladium-catalyzed cross-coupling and subsequent cyclization reactions represent a powerful method for constructing such fused systems. rsc.org For instance, related N-substituted indolyl amides can be cyclized to form pyrimido[4,5-b] and [5,4-b]indoles. rsc.org The reaction conditions for these transformations are often optimized by screening various catalysts, ligands, bases, and solvents to achieve high yields. rsc.org This approach highlights the utility of aminoindole derivatives as key intermediates for generating polycyclic heteroaromatic compounds.
Table 1: Example of Optimized Conditions for Palladium-Catalyzed Cyclization Reactions to form Fused Indole Systems
| Entry | Pd Source | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | Pd2(dba)3 | BINAP | Cs2CO3 | t-BuOH | 24 | 49-62 |
| 2 | Pd2(dba)3 | PPh3 | Cs2CO3 | t-BuOH | 20 | 57-62 |
| 3 | Pd2(dba)3 | BINAP | Cs2CO3 | t-BuOH | 6 | 90-94 |
| 4 | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 24 | 55-70 |
This table is illustrative of typical optimization studies for reactions forming fused indole systems, adapted from related syntheses. rsc.org
Participation in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. rsc.orgarkat-usa.org Indole-2-carboxylate (B1230498) derivatives are excellent substrates for MCRs, particularly the Ugi four-component reaction (U-4CR). arkat-usa.orgrjpbcs.com
In a typical Ugi reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide condense to form a dipeptide-like product. rjpbcs.com N-substituted indole-2-carboxylic acids have been successfully employed as the carboxylic acid component in such reactions. rjpbcs.com The inherent functionalities of this compound would allow it to potentially act as the amine component, with the ester available for post-MCR modifications, thereby rapidly generating molecular complexity. This approach allows for the synthesis of diverse chemical libraries of drug-like heterocyclic compounds. arkat-usa.org
Table 2: Examples of Multicomponent Reactions Involving Indole Scaffolds
| MCR Type | Indole Component | Other Reactants | Product Type |
| Ugi-4CR rjpbcs.com | N-methyl-1H-indole-2-carboxylic acid | Amine, Aldehyde, Isocyanide | Dipeptide derivatives |
| Ugi-azide rsc.org | Indole | Isocyanide, Aldehyde, TMSN3 | Tetrazole derivatives |
| Condensation arkat-usa.org | Ethyl 2-indolylacetate | Aldehyde, N-methylmaleimide | Fused succinimide (B58015) derivatives |
| Sonogashira Cyclization rsc.org | Indole | 2-iodo-N-phenylbenzamide, Alkyne | Dihydroisoindolinones |
Exploration of this compound Derivatives in Materials Science and Catalysis
While the primary research focus for indole derivatives has been in medicinal chemistry, their unique electronic and structural properties suggest untapped potential in materials science and catalysis. This remains an area of emerging exploration for derivatives of this compound.
The indole ring system can be a component of organic dyes and pigments. The functional groups on the target molecule could be modified to tune its photophysical properties, making its derivatives candidates for organic light-emitting diodes (OLEDs) or sensors. The N-amino and C2-ester groups provide handles for polymerization, allowing for the incorporation of the indole scaffold into novel conductive polymers or functional materials.
In catalysis, indole derivatives can serve as ligands in coordination chemistry. Specifically, axially chiral indole-based structures are known to be effective building blocks for chiral phosphine (B1218219) ligands used in asymmetric catalysis. mdpi.com The functional groups of this compound could be elaborated to form bidentate or tridentate ligands capable of coordinating with transition metals, creating catalysts for a variety of organic transformations.
Emerging Research Frontiers for Indole-2-Carboxylates
The indole-2-carboxylate scaffold is a "privileged" structure in drug discovery, with derivatives showing promise across multiple therapeutic areas. mdpi.commdpi.com Current research is actively exploring their potential as potent and selective inhibitors for various biological targets.
A significant frontier is the development of novel antiviral agents. nih.gov Recently, indole-2-carboxylic acid derivatives have been identified as potent inhibitors of the HIV-1 integrase strand transfer (INSTIs). nih.govrsc.org These compounds function by chelating the two Mg²⁺ ions within the enzyme's active site, which is critical for viral replication. nih.govrsc.org Structural optimization has led to derivatives with impressive inhibitory activity. nih.gov
Another major area is in cancer therapy. Derivatives of indole-2-carboxylic acid have been synthesized and evaluated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are considered important targets for tumor immunotherapy. sci-hub.se Furthermore, indole derivatives are being investigated for activity against aggressive cancers like glioblastoma. mdpi.com
The scaffold is also a foundation for new antimicrobial agents. nih.gov Hybrid molecules combining the indole-2-carboxylate core with other pharmacophores, such as rhodanine, have yielded compounds with excellent antibacterial and antifungal activity, in some cases exceeding that of conventional antibiotics like ampicillin. nih.gov
Table 3: Bioactivity of Emerging Indole-2-Carboxylate Derivatives
| Compound Class | Target / Application | Example Activity | Reference |
| HIV-1 Integrase Inhibitors | Antiviral (HIV) | IC50 = 0.13 µM | nih.gov |
| IDO1/TDO Dual Inhibitors | Anticancer (Immunotherapy) | IDO1 IC50 = 1.17 µM; TDO IC50 = 1.55 µM | sci-hub.se |
| Rhodanine Hybrids | Antimicrobial | MIC = 0.004–0.03 mg/mL | nih.gov |
| Carboxamide Derivatives | CB1 Allosteric Modulators | K_B = 89.1 nM | acs.org |
Integration of Computational Chemistry and Artificial Intelligence in Accelerating Indole-2-Carboxylate Research
The advancement of indole-2-carboxylate research is increasingly being driven by the integration of computational chemistry and artificial intelligence (AI). These tools are transforming the traditional design-make-test-analyze cycle of drug discovery. nih.gov
Structure-based drug design and molecular docking are routinely used to identify new indole-based drug candidates and to elucidate their mechanisms of action. nih.gov For example, molecular docking was used to screen for and identify indole-2-carboxylic acid as a promising scaffold for HIV-1 integrase inhibitors. nih.gov Similar in silico studies have helped to confirm that newly synthesized indole-2-carboxamides can fit within the catalytic sites of PI3Kα and EGFR kinases and have predicted their binding modes for antimicrobial targets. nih.govnih.gov
Q & A
Q. What are the recommended synthetic routes for Methyl 1-amino-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
this compound can be synthesized via coupling reactions or condensation pathways. For example, analogous indole-2-carboxylate derivatives are synthesized by refluxing intermediates like 3-formyl-1H-indole-2-carboxylate with aminothiazolones in acetic acid (Method A, 3–5 hours) . Sodium acetate is often used as a catalyst, and purification involves recrystallization from DMF/acetic acid mixtures. Yield optimization requires careful control of stoichiometry (1.1:1.0 molar ratios of aldehyde to amine) and temperature (reflux conditions). Column chromatography (e.g., using silica gel) is recommended for isolating pure products .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the indole backbone, methyl ester, and amino substituents. For example, ethyl-1H-indole-2-carboxylate derivatives show characteristic indole ring protons at δ 7.0–8.0 ppm and ester carbonyl carbons at ~165 ppm .
- IR spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ester group, while NH₂ vibrations (3300–3500 cm⁻¹) validate the amino substituent .
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peaks for related compounds range from 344–741 Da) .
Q. What are common impurities in the synthesis of this compound, and how are they addressed?
Impurities often arise from incomplete esterification or side reactions at the indole nitrogen. For example:
- Unreacted starting materials : Detected via TLC and removed by column chromatography .
- Oxidation byproducts : Mitigated by conducting reactions under inert atmospheres (e.g., N₂) .
- Isomeric contaminants : Resolved using recrystallization or preparative HPLC .
Advanced Research Questions
Q. How can computational methods aid in predicting the pharmacological activity of this compound derivatives?
Docking studies and QSAR models can predict binding affinities to targets like kinases or GPCRs. For instance, indole-2-carboxamide derivatives exhibit Mcl1 inhibitory activity (IC₅₀ < 1 µM), validated via fragment-based design . Computational tools (e.g., AutoDock) model interactions between the indole core and hydrophobic binding pockets, guiding structural modifications for enhanced potency .
Q. How do solvent and catalyst choices impact the regioselectivity of substitutions on the indole ring?
- Polar aprotic solvents (DMF, DMSO) : Favor electrophilic substitution at the C3 position due to enhanced nucleophilicity of the indole nitrogen .
- Acetic acid : Promotes condensation reactions at C2 by protonating competing reactive sites .
- Catalysts (e.g., NaOEt) : Drive coupling reactions between indole esters and aminobenzophenones, achieving >95% purity in one-step syntheses .
Q. How should researchers resolve contradictions in reaction yields reported for similar indole derivatives?
Discrepancies often stem from:
- Varied purification methods : Column chromatography yields higher purity (e.g., 98% ) vs. recrystallization (~90% ).
- Scale-dependent effects : Milligram-scale reactions may show lower yields due to handling losses, while larger scales benefit from optimized reflux conditions .
- Catalyst deactivation : Trace moisture or oxygen can reduce sodium acetate efficacy, necessitating strict anhydrous protocols .
Q. What strategies are effective for analyzing metabolic stability of this compound in preclinical studies?
- In vitro microsomal assays : Liver microsomes (human/rat) assess oxidative metabolism via LC-MS/MS.
- Stability markers : Ester hydrolysis (to carboxylic acid) and amino group glucuronidation are common degradation pathways .
- Structural analogs : Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate derivatives show improved stability via methoxy substituents blocking metabolic sites .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
Q. How can researchers validate crystallographic data for this compound derivatives?
- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., indole C–N bonds ~1.36 Å ).
- SHELX refinement : Use SHELXL for small-molecule refinement, ensuring R-factor convergence (<0.05) .
- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H···O bonds) to confirm packing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
